molecular formula C17H25NO3 B295124 2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Cat. No. B295124
M. Wt: 291.4 g/mol
InChI Key: SNDHSZQLNXKMTR-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is a chemical compound with potential applications in scientific research. This compound is commonly referred to as tBMEA and is used in various studies to understand the mechanism of action of certain biochemical and physiological processes.

Mechanism of Action

TBMEA acts as a selective agonist for GPCRs, specifically the Gαq/11-coupled receptors. It activates these receptors by binding to the extracellular domain, leading to the activation of downstream signaling pathways. This activation can lead to various physiological responses, depending on the specific GPCR that is activated.
Biochemical and Physiological Effects:
tBMEA has been shown to have various biochemical and physiological effects, depending on the specific GPCR that is activated. For example, activation of the Gαq/11-coupled receptors by tBMEA can lead to an increase in intracellular calcium levels, which can affect various cellular processes. tBMEA has also been shown to have an effect on neurotransmitter release, cardiovascular function, and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tBMEA in lab experiments is its selectivity for Gαq/11-coupled receptors. This allows for specific activation of these receptors, without affecting other signaling pathways. However, one limitation of using tBMEA is its potential for off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of tBMEA in scientific research. One direction is the development of new GPCR agonists and antagonists, based on the structure of tBMEA. Another direction is the use of tBMEA in the development of new drugs for various diseases, such as cardiovascular disease and cancer. Additionally, tBMEA can be used in studies to understand the role of GPCRs in various physiological processes, such as pain sensation and inflammation.
Conclusion:
In conclusion, tBMEA is a chemical compound with potential applications in scientific research. Its selectivity for Gαq/11-coupled receptors makes it a useful tool for studying the mechanism of action of certain biochemical and physiological processes. However, its potential for off-target effects should be taken into consideration when interpreting experimental results. There are several future directions for the use of tBMEA in scientific research, including drug development and understanding the role of GPCRs in various physiological processes.

Synthesis Methods

The synthesis of tBMEA involves the reaction of tert-butyl(methyl)amine with 4-methoxyphenylacetic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain tBMEA in high purity.

Scientific Research Applications

TBMEA has been used in various scientific studies to understand the mechanism of action of certain biochemical and physiological processes. It has been found to be a useful tool in studying the function of G protein-coupled receptors (GPCRs), which are important targets for drug development. tBMEA has also been used to investigate the role of GPCRs in various physiological processes, such as neurotransmission, cardiovascular function, and immune response.

properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H25NO3/c1-17(2,3)18(4)12-13-21-16(19)11-8-14-6-9-15(20-5)10-7-14/h6-11H,12-13H2,1-5H3/b11-8+

InChI Key

SNDHSZQLNXKMTR-DHZHZOJOSA-N

Isomeric SMILES

CC(C)(C)N(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC

SMILES

CC(C)(C)N(C)CCOC(=O)C=CC1=CC=C(C=C1)OC

Canonical SMILES

CC(C)(C)N(C)CCOC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

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